molecular formula C19H20Cl3N3O B5870719 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide

2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B5870719
M. Wt: 412.7 g/mol
InChI Key: NFQCPYNXBRSDHA-UHFFFAOYSA-N
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Description

2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a chlorinated phenyl group and an acetamide moiety. Its distinct molecular configuration makes it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.

Properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl3N3O/c1-13-5-6-14(20)11-17(13)25-9-7-24(8-10-25)12-18(26)23-19-15(21)3-2-4-16(19)22/h2-6,11H,7-10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQCPYNXBRSDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with Chlorinated Phenyl Group: The piperazine ring is then reacted with 5-chloro-2-methylphenyl chloride in the presence of a base such as sodium hydroxide to introduce the chlorinated phenyl group.

    Acetamide Formation: The final step involves the acylation of the substituted piperazine with 2,6-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways. This interaction can lead to various pharmacological effects, including anxiolytic and antipsychotic activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-chlorophenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide
  • 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide
  • 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide

Uniqueness

The uniqueness of 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide lies in its specific substitution pattern on the piperazine ring and the chlorinated phenyl groups. This unique structure imparts distinct pharmacological properties and makes it a valuable compound for research and development in various scientific fields.

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